3-Nitro-9H-fluoren-9-ol

Description

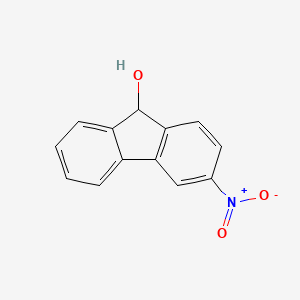

3-Nitro-9H-fluoren-9-ol (CAS: 58084-75-6) is a nitro-substituted derivative of 9H-fluoren-9-ol, with the molecular formula C₁₃H₉NO₃ and a molar mass of 227.22 g/mol . Its structure consists of a fluorene backbone modified by a hydroxyl group at the 9-position and a nitro group at the 3-position. The parent compound, 9H-fluoren-9-ol (CAS: 1689-64-1), has a molecular formula C₁₃H₁₀O and a melting point of 153.5°C, as reported by CAS .

Properties

CAS No. |

58084-75-6 |

|---|---|

Molecular Formula |

C13H9NO3 |

Molecular Weight |

227.21 g/mol |

IUPAC Name |

3-nitro-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H9NO3/c15-13-10-4-2-1-3-9(10)12-7-8(14(16)17)5-6-11(12)13/h1-7,13,15H |

InChI Key |

SRAZCUGEAYIAKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-9H-fluoren-9-ol typically involves the nitration of 9H-fluoren-9-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{9H-fluoren-9-ol} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Nitro-9H-fluoren-9-ol can undergo oxidation reactions to form corresponding ketones or quinones.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.

Major Products:

Oxidation: Formation of 3-nitro-9H-fluoren-9-one.

Reduction: Formation of 3-amino-9H-fluoren-9-ol.

Substitution: Formation of 3-nitro-9-chloro-9H-fluorene.

Scientific Research Applications

Chemistry: 3-Nitro-9H-fluoren-9-ol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is also investigated for its potential therapeutic applications, including its role as an anti-cancer agent.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Nitro-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anti-cancer activity, where it can selectively target cancer cells and induce apoptosis.

Comparison with Similar Compounds

Key Observations:

Replacement of -OH with -C=O in 3-Nitro-9H-fluoren-9-one reduces hydrogen-bonding capacity, impacting solubility and reactivity .

Substituent Influence :

- Alkyl chains (e.g., 9-butyl derivative) enhance hydrophobicity, while methoxy or vinyl groups (e.g., 3,6-dimethoxy-9-(2-phenylethenyl) derivative) extend conjugation for optical applications .

Biological Activity

Introduction

3-Nitro-9H-fluoren-9-ol (CAS No. 58084-75-6) is an organic compound characterized by a nitro group at the 3-position and a hydroxyl group at the 9-position of the fluorenyl structure. This compound is part of the nitrofluorene family, which has garnered attention for its diverse chemical properties and potential applications in medicinal chemistry and materials science. Recent studies have indicated promising biological activities, particularly concerning antimicrobial and anticancer properties.

The molecular formula of this compound is C13H9N O3, with a molecular weight of approximately 227.22 g/mol. The presence of both a nitro and hydroxyl group enhances its reactivity and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C13H9N O3 |

| Molecular Weight | 227.22 g/mol |

| CAS Number | 58084-75-6 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the nitration of 9H-fluoren-9-ol using a mixture of concentrated nitric acid and sulfuric acid. This process requires careful temperature control to ensure selective nitration at the desired position on the fluorene ring.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism underlying this activity may involve the formation of reactive intermediates that interact with critical cellular components, disrupting normal cellular functions.

- Study Findings : In one study, the compound showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and modulation of signaling pathways.

- Case Study : A study focusing on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity.

- Mechanism of Action : The nitro group can undergo reduction to form reactive species that may interact with DNA or proteins, leading to cellular damage and apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds within its class.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Nitrofluorene | Nitro group at position 3 | Lacks hydroxyl group; different reactivity |

| 9H-Fluoren-9-ol | Hydroxyl group at position 9 | Lacks nitro group; less reactive |

| 1-Amino-9H-fluoren | Amino group instead of nitro | Exhibits different biological properties |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the hydroxyl group and its capacity to generate reactive intermediates from the nitro group. These interactions may lead to significant pharmacological effects, influencing various cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.